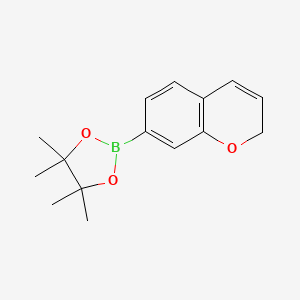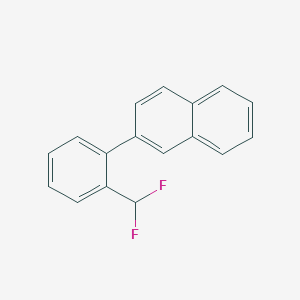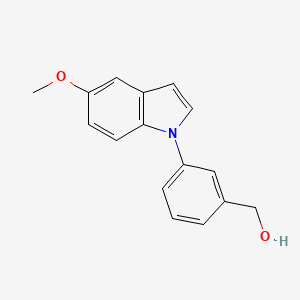
2-(4-Nitrophenyl)-4H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenyl)-4H-chromene is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-nitrophenyl)-4H-chromene typically involves the condensation of 4-nitrobenzaldehyde with a suitable chromene precursor under acidic or basic conditions. One common method is the use of a base-catalyzed reaction where 4-nitrobenzaldehyde reacts with a chromene precursor in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 2-(4-nitrophenyl)-4H-chromene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Nitrophenyl)-4H-chromene undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chromene ring can undergo electrophilic substitution reactions, particularly at the 3-position
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic conditions
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted chromenes with various functional groups
Applications De Recherche Scientifique
2-(4-Nitrophenyl)-4H-chromene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(4-nitrophenyl)-4H-chromene involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the chromene ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-(4-Nitrophenyl)-4H-chromen-4-one: Similar structure but with a ketone group at the 4-position.
4-Nitrophenylacetic acid: Contains a nitrophenyl group but lacks the chromene ring.
4-Nitrophenylhydrazine: Contains a nitrophenyl group but with a hydrazine moiety .
Uniqueness: 2-(4-Nitrophenyl)-4H-chromene is unique due to the combination of the chromene ring and the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
88214-84-0 |
|---|---|
Formule moléculaire |
C15H11NO3 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)-4H-chromene |
InChI |
InChI=1S/C15H11NO3/c17-16(18)13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)19-15/h1-6,8-10H,7H2 |
Clé InChI |
YHISMDASLSETTQ-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(OC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B11858879.png)


![1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol](/img/structure/B11858893.png)





![4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine](/img/structure/B11858923.png)
